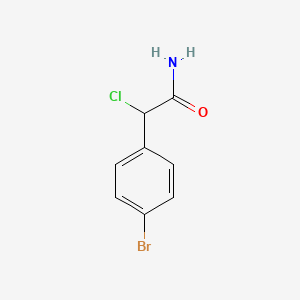
2-(4-Bromophenyl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-chloroacetamide is a chemical compound with the empirical formula C8H8BrNO. Its molecular weight is 214.06 . It is a derivative of phenylacetic acid, containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of compounds similar to this compound has been described in various studies. For instance, 2-(4-bromophenyl)-2-methylpropanoic acid was prepared by selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium . Another study reported the synthesis of a β-ketoenol-pyrazole by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as crystallography, PIXEL, Hirshfeld surfaces, and QTAIM analyses . These techniques can provide insights into the intermolecular interactions that exist in the crystal structure of the compound .Chemical Reactions Analysis
Chemical reactions involving this compound or similar compounds have been reported. For example, 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin . Additionally, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine .Wissenschaftliche Forschungsanwendungen
2. Pharmacological Evaluation for Anticonvulsant Properties The pharmacological properties of 2-(4-Bromophenyl)-2-chloroacetamide derivatives, specifically in the context of anticonvulsant activity, have been explored. Studies demonstrate that certain derivatives exhibit moderate anticonvulsant activity, with the 4-bromophenyl acetamide showing pronounced efficacy. This includes extending the latency period and reducing the duration of seizures, as well as decreasing lethality in laboratory animals. These findings highlight the potential of these compounds in the development of new anticonvulsant drugs (Severina et al., 2020).
3. Spectral Analysis and Structure-Activity Relationships Detailed spectral analysis of this compound derivatives has been conducted to understand their structure-activity relationships. Techniques like FTIR, FT-Raman, and density functional theory (DFT) studies have been utilized to analyze the vibrational modes and molecular structure. Such studies are crucial for understanding the kinetic and thermodynamic stability, as well as chemical reactivity, which are important for the development of new drugs or chemical agents (Arjunan et al., 2014).
4. Lipophilicity and Pharmacokinetics Analysis Research into the lipophilicity and pharmacokinetics of this compound derivatives has been conducted, providing insights into their biological potential. By applying Lipinski and Ghose’s rules, these studies have shown that chloroacetamides meet the theoretical requirements for bioactive compounds. The analysis of chromatographic retention parameters has also contributed to understanding the pharmacokinetics and lipophilicity, aiding in the preclinical research of these compounds (Vastag et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLWCGJZWPBJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
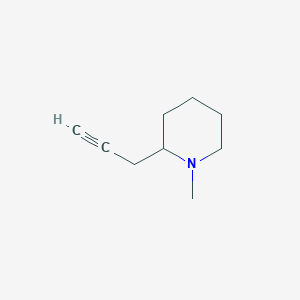
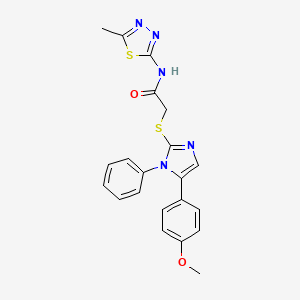
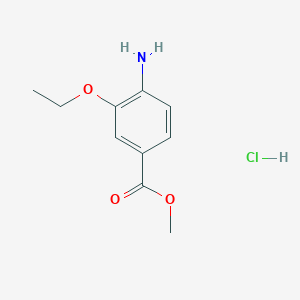
![[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2736192.png)
![Rel-(3a,6a-dimethyl-hexahydro-1H-furo[3,4-c])pyrrole hydrochloride](/img/no-structure.png)
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2736197.png)
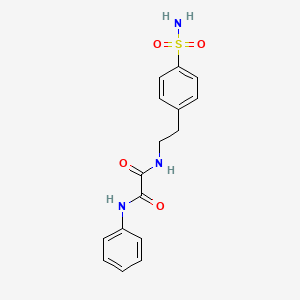
![6-((5-Chloro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2736199.png)
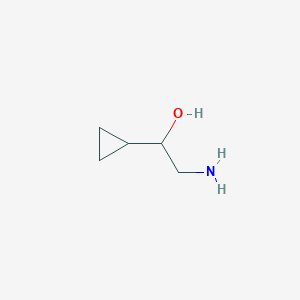
![8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2736204.png)

![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B2736207.png)


